molecular formula C20H13FO4 B311145 Phenyl 2-[(3-fluorobenzoyl)oxy]benzoate

Phenyl 2-[(3-fluorobenzoyl)oxy]benzoate

Cat. No.: B311145
M. Wt: 336.3 g/mol
InChI Key: KYEHBFDGKQPVSZ-UHFFFAOYSA-N
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Description

Phenyl 2-[(3-fluorobenzoyl)oxy]benzoate is a fluorinated benzoate ester derivative characterized by a phenyl group esterified to a benzoic acid backbone, with a 3-fluorobenzoyloxy substituent at the 2-position. This structural motif places it within a broader class of aromatic esters, where fluorination and substitution patterns significantly influence physicochemical properties and reactivity.

Properties

Molecular Formula

C20H13FO4

Molecular Weight

336.3 g/mol

IUPAC Name

phenyl 2-(3-fluorobenzoyl)oxybenzoate

InChI

InChI=1S/C20H13FO4/c21-15-8-6-7-14(13-15)19(22)25-18-12-5-4-11-17(18)20(23)24-16-9-2-1-3-10-16/h1-13H

InChI Key

KYEHBFDGKQPVSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Features Key Structural Differences Reference ID
Phenyl 2-[(3-fluorobenzoyl)oxy]benzoate 3-fluorobenzoyloxy group at 2-position of benzoate Benchmark compound for comparison N/A
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate Allyloxy-p-tolyl group at 2-position; methyl ester at carboxyl Allyl ether vs. fluorobenzoyl ester; methyl vs. phenyl ester
2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate Phenacyl (2-oxoethyl) group with 4-fluorophenyl; 3-CF₃ on benzoate Phenacyl ester vs. fluorobenzoyl ester; trifluoromethyl substituent
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate Phosphoryloxy-imidazole-phenoxy group at 2-position Phosphoryl linker; imidazole heterocycle
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate Benzyloxy, dibenzylamino, 5-fluoro, and 6-methyl substituents on benzoate Multiple substituents; amino and benzyl groups

Key Observations :

  • Fluorine Positioning : The 3-fluorine in the target compound contrasts with 4-fluorine in phenacyl benzoates (e.g., ), which may alter electronic distribution and steric interactions in binding or reactivity.
  • Ester Group Variation : Replacement of the phenyl ester with methyl (e.g., ) or phenacyl (e.g., ) groups impacts solubility and metabolic stability.
  • Heterocyclic Linkers : Compounds like incorporate phosphoryl-imidazole motifs, enabling hydrogen bonding and catalytic activity, unlike the simpler fluorobenzoyl group in the target compound.

Physicochemical and Spectral Properties

  • Melting Points :

    • Compounds in (e.g., 9a–9e) exhibit melting points between 120–250°C, influenced by substituent bulk and hydrogen bonding.
    • Fluorinated analogs (e.g., ) show higher melting points due to increased polarity.
  • Spectroscopic Data :

    • ¹H NMR : Fluorine substituents cause deshielding; e.g., 3-fluorobenzoyloxy groups show aromatic proton splits at δ 7.4–8.1 ppm (cf. ).
    • IR : Ester C=O stretches near 1720–1740 cm⁻¹; C-F stretches at 1100–1260 cm⁻¹ ().

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